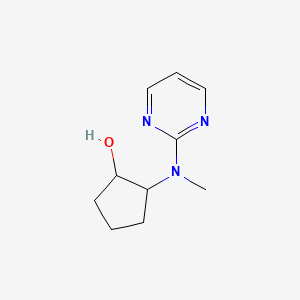

2-(Methyl(pyrimidin-2-yl)amino)cyclopentan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Aminopyrimidine derivatives, which might be structurally similar to the compound you’re asking about, have been prepared from acyclic starting materials . These compounds have been tested for their in vitro activities against certain organisms .

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of these compounds can vary based on the substitutions of their amino group and of their phenyl ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include ring closure, aromatization, S-methylation, oxidation, and guanidine formation .Scientific Research Applications

Synthetic Chemistry Innovations In the realm of synthetic chemistry, 2-(Methyl(pyrimidin-2-yl)amino)cyclopentan-1-ol derivatives play a pivotal role in the creation of complex molecular structures. For instance, Quiroga et al. (2007) demonstrated a regioselective synthesis approach to generate novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines. This method emphasizes a solvent-free cyclocondensation, showcasing the chemical's utility in synthesizing heterocyclic compounds with high yields and regiospecificity under environmentally friendly conditions (Quiroga et al., 2007).

Biological and Medicinal Applications From a medicinal chemistry perspective, derivatives of 2-(Methyl(pyrimidin-2-yl)amino)cyclopentan-1-ol serve as critical intermediates or core structures in the development of potent inhibitors targeting various biological pathways. For example, Shimamura et al. (2006) identified 5-pyrimidinyl-2-aminothiazole derivatives as inhibitors of cyclin-dependent kinases (CDKs), a class of enzymes crucial for cell cycle regulation. The introduction of a methyl group on the pyrimidine ring significantly enhanced selectivity for CDK4, a key enzyme implicated in cancer progression, demonstrating the compound's potential in cancer therapeutics (Shimamura et al., 2006).

Advanced Materials and Chemical Sensors Beyond biomedical applications, the unique chemical structure of 2-(Methyl(pyrimidin-2-yl)amino)cyclopentan-1-ol derivatives finds relevance in the development of advanced materials and sensors. For instance, the incorporation of pyrimidine derivatives into fluorescent probes, as investigated by Tinsley and Walter (2006), provides valuable tools for monitoring RNA secondary structure formation. This application highlights the potential of 2-(Methyl(pyrimidin-2-yl)amino)cyclopentan-1-ol derivatives in biochemical research and diagnostic assays (Tinsley & Walter, 2006).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[methyl(pyrimidin-2-yl)amino]cyclopentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-13(8-4-2-5-9(8)14)10-11-6-3-7-12-10/h3,6-9,14H,2,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQFMNOOFUHQKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1O)C2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methyl(pyrimidin-2-yl)amino)cyclopentan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

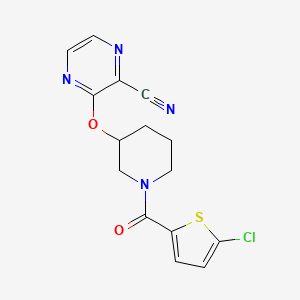

![Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2384028.png)

![(E)-1-isopropyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2384029.png)

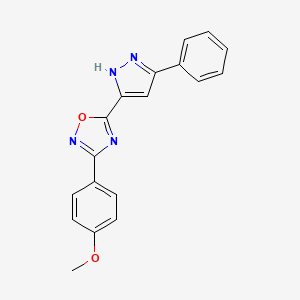

![2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2384033.png)

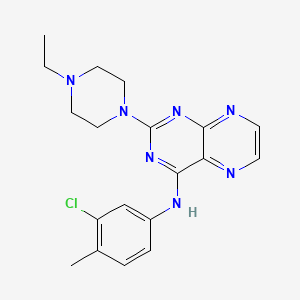

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2384034.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)acetamide;hydrochloride](/img/structure/B2384035.png)

![2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2384038.png)

![N'-(1,2-Oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2384041.png)

![Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B2384045.png)